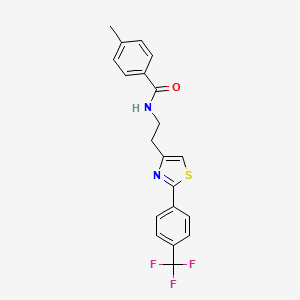
4-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide is a derivative of benzamide with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including anticancer, antifungal, and anti-inflammatory activities. The presence of a thiazole ring and a trifluoromethyl group may contribute to the compound's bioactivity and pharmacokinetic properties.
Synthesis Analysis
The synthesis of benzamide derivatives often involves cyclization reactions and substitutions. For example, the synthesis of N-substituted benzamides can be facilitated by microwave-assisted methods, which offer a cleaner, more efficient, and faster approach compared to traditional thermal heating . The Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized under microwave irradiation, indicating that similar methods could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and various substituents that can influence the compound's biological activity. For instance, the introduction of a thiazole ring and a trifluoromethyl group can affect the compound's binding affinity and selectivity towards biological targets . The molecular docking studies can be used to predict the interaction of these compounds with enzymes or receptors, providing insights into their mechanism of action .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclization and condensation, to form different heterocyclic systems. These reactions are often catalyzed by bases or facilitated by reagents like bromine or iodine . The introduction of substituents such as the trifluoromethyl group can also influence the reactivity and the outcome of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the trifluoromethyl group can enhance the lipophilicity of the compound, potentially improving its oral bioavailability . The crystal structure analysis can provide information on the compound's solid-state properties, including its stability and interactions with solvents .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
A study on the disposition and metabolism of a compound structurally similar to 4-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide, SB-649868, reveals its pharmacokinetic profile in humans. This novel orexin 1 and 2 receptor antagonist, intended for insomnia treatment, exhibits extensive metabolism with principal elimination via feces, highlighting its significant biotransformation and elimination pathways in the body (Renzulli et al., 2011).
Diagnostic Imaging in Neurodegenerative Diseases
For diagnostic purposes, compounds like 4-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide could potentially be radiolabeled for PET imaging to study amyloid deposition in Alzheimer's disease. An example includes a study evaluating the safety, dosimetry, and characteristics of a radiotracer for sphingosine-1-phosphate receptor, indicating the potential of similar compounds in neuroimaging and the diagnosis of conditions like multiple sclerosis (Brier et al., 2022).
Environmental and Human Exposure Studies
Analytical methods for detecting environmental phenols and parabens in human samples can offer insights into the exposure levels of compounds, including those structurally related to 4-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide, across different populations. These studies provide a foundation for understanding the potential health implications of chronic exposure to such compounds (Moos et al., 2014).
Oncology and Receptor Studies
Investigations into the binding affinity of specific receptors, such as sigma receptors in breast cancer, utilize compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for scintigraphic detection. These studies emphasize the role of receptor-targeted diagnostics in identifying and understanding the progression of various cancers, which could be extrapolated to research involving similar compounds (Caveliers et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c1-13-2-4-14(5-3-13)18(26)24-11-10-17-12-27-19(25-17)15-6-8-16(9-7-15)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRVVTGEUVSKIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

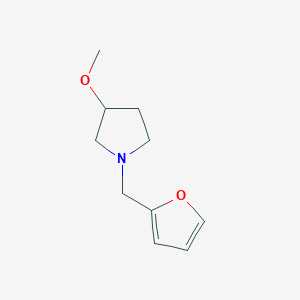
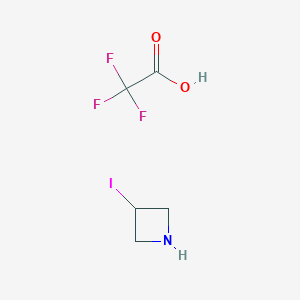
![3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2545856.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2545860.png)
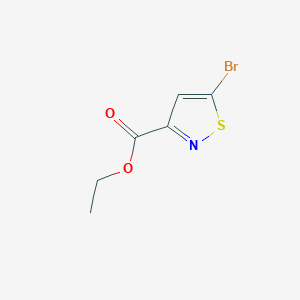
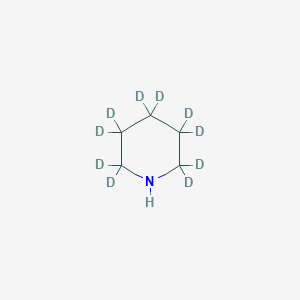
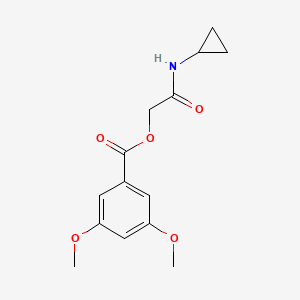
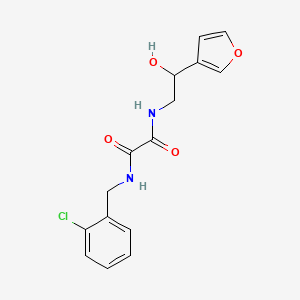
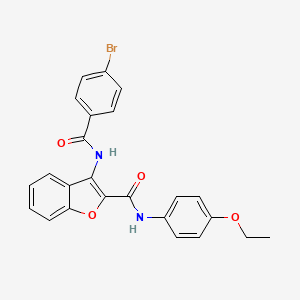
![2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2545872.png)
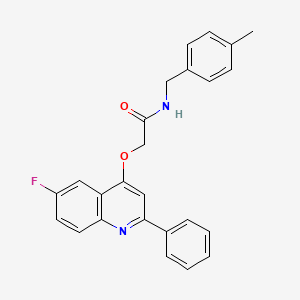
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2545874.png)